Journal Name:Drug and Chemical Toxicology
Journal ISSN:0148-0545
IF:2.597
Journal Website:http://informahealthcare.com/journal/dct
Year of Origin:1977
Publisher:Informa Healthcare
Number of Articles Per Year:64
Publishing Cycle:Quarterly
OA or Not:Not
Novel Lactams as CBL-B Inhibitors for Treating Cancer
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-21 , DOI: 10.1021/acsmedchemlett.3c00247
Provided herein are novel lactams as Cbl-b inhibitors, pharmaceutical compositions, use of such compounds in treating cancer, and processes for preparing such compounds.
Detail
Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-23 , DOI: 10.1021/acsmedchemlett.3c00224
Several commercially available and newly synthesized riluzole analogs were evaluated in vitro as voltage-gated skeletal muscle sodium-channel blockers. Data obtained from the patch-clamp technique demonstrated that potency is well correlated with lipophilicity and the introduction of a protonatable amino function in the benzothiazole 2-position enhances the use-dependent behavior. The most interesting compound, the 2-piperazine analog of riluzole (14), although slightly less potent than the parent compound in the patch-clamp assay as well as in an in vitro model of myotonia, showed greater use-dependent Nav1.4 blocking activity. Docking studies allowed the identification of the key interactions that 14 makes with the amino acids of the local anesthetic binding site within the pore of the channel. The reported results pave the way for the identification of novel compounds useful in the treatment of cell excitability disorders.
Detail
Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-05-26 , DOI: 10.1021/acsmedchemlett.3c00194
Provided herein are cyclopentathiophene carboxamide derivatives as platelet activating factor receptor (PAFR) antagonists, pharmaceutical compositions, use of such compounds in treating ocular diseases, allergies, and inflammation-related disorders, and processes for preparing such compounds.
Detail
Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-24 , DOI: 10.1021/acsmedchemlett.3c00240
A novel photocaged PI3K inhibitor 2 was designed and synthesized by introducing a cascade photocaging group to block its key interaction with the kinase. Upon UV light irradiation, the photocaged compound released a highly potent PI3K inhibitor to recover its anticancer properties and a fluorescent dye for real-time reporting of drug release, providing a new approach for studying the PI3K signaling transduction pathway as well as developing precisely controlled cancer therapeutics.
Detail
Development of DNA Aptamer-Based PROTACs That Degrade the Estrogen Receptor
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-05-19 , DOI: 10.1021/acsmedchemlett.3c00126
Targeted protein degradation (TPD), using chimeric molecules such as proteolysis-targeting chimeras (PROTACs), has attracted attention as a strategy for selective degradation of intracellular proteins by hijacking the ubiquitin-proteasome system (UPS). However, it is often difficult to develop such degraders due to the absence of appropriate ligands for target proteins. In targeting proteins for degradation, the application of nucleic acid aptamers is considered to be effective because these can be explored using systematic evolution of ligand by exponential enrichment (SELEX) methods. In this study, we constructed chimeric molecules in which nucleic acid aptamers capable of binding to the estrogen receptor α (ERα) and E3 ubiquitin ligase ligands were linked via a linker. ERα aptamer-based PROTACs were found to degrade ERα via the UPS. These findings represent the development of novel aptamer-based PROTACs that target intracellular proteins and are potentially applicable to other proteins.
Detail
The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-03 , DOI: 10.1021/acsmedchemlett.3c00231
A targeted bibliographic search exposed the deficiencies within existing PROTAC preclinical pipelines, including missing, poor-quality data and technical limitations in the experimental assays. Several recommendations are proposed to improve the efficiency of preclinical platforms for PROTACs.
Detail
Platinum–Acridine Agents with High Activity in Cancers Expressing the Solute Carrier MATE1 (SLC47A1)
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-25 , DOI: 10.1021/acsmedchemlett.3c00266
Platinum–acridine anticancer agents (PAs) containing acyclic (1 and 3) and heterocyclic (R)-3-aminopiperidine (2) and 2-iminopyrrolidine (4) based linker moieties were studied. Similar to 1, rigidified 2 shows a strong positive correlation between potency and SLC47A1 (multidrug and toxin extrusion protein 1, MATE1) gene expression levels across the NCI-60 panel of cancer cell lines. All derivatives show nanomolar activity in HepG2 (liver), NCI-H460 (lung), and MDA-MB-436 (breast), which express high levels of SLC47A1 (Cancer Cell Line Encyclopedia, CCLE). The PAs are up to 350-fold more potent than cisplatin. In a MATE1 inhibition assay, a significant reduction in activity is observed in the three cancer cell lines (4000-fold lower for HepG2). Molecular docking experiments provide insight into the compatibility of the structurally diverse set of PAs with MATE1-mediated transport. MATE1 is a predictive marker and actionable target that sensitizes cancer cells regardless of the tissue of origin to PAs.
Detail
Carboxylic Acid-Containing Indanyl Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsmedchemlett.3c00272
Provided herein are novel carboxylic acid-containing indanyl compounds as S1P5 modulators, pharmaceutical compositions, use of such compounds in treating neurodegenerative diseases, particularly Alzheimer’s disease and multiple sclerosis, and processes for preparing such compounds.
Detail
Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-21 , DOI: 10.1021/acsmedchemlett.3c00249
Provided herein are novel diaminopyrimidine carboxamides as HPK1 inhibitors, pharmaceutical compositions, use of such compounds in treating cancer, and processes for preparing such compounds.
Detail
Unveiling New KRASG12D Inhibitors: A Promising Approach for Pancreatic Cancer Therapy
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-09 , DOI: 10.1021/acsmedchemlett.3c00222
Pancreatic carcinoma-1 (PANC-1) is a human pancreatic cancer cell line derived from a pancreatic ductal adenocarcinoma (PDAC) tumor, often used in research to study pancreatic cancer biology, molecular mechanisms, and potential therapeutic interventions. PANC-1 cells exhibit genetic alterations characteristic of pancreatic cancer, such as mutations in the KRAS oncogene and TP53 tumor suppressor gene. Cultured in vitro, these cells enable researchers to investigate the effects of treatments, genetic manipulations, or signaling pathway modulations on cancer cell growth, survival, and migration. This Patent Highlight discloses new compounds capable of inhibiting KRASG12D proteins, potentially useful in treating KRASG12D-associated diseases, such as pancreatic cancer.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.70 34 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/ldct